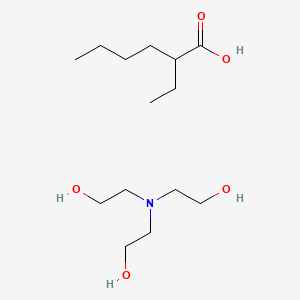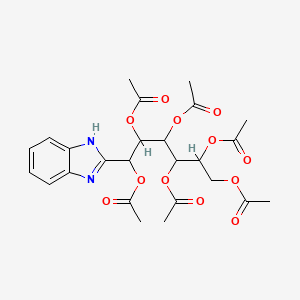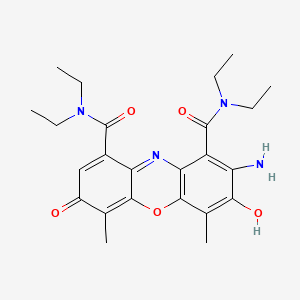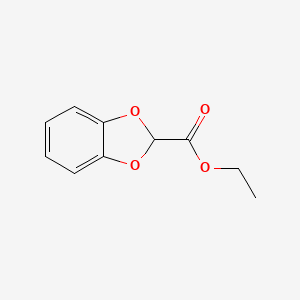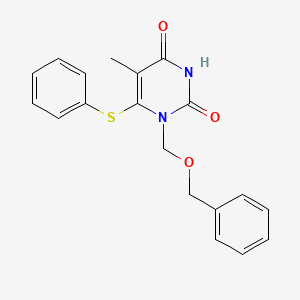
3-Hydroxy-avatrombopag
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-avatrombopag is a derivative of avatrombopag, a thrombopoietin receptor agonist. Avatrombopag is primarily used to treat thrombocytopenia, a condition characterized by low platelet counts, in patients with chronic liver disease or immune thrombocytopenia. The addition of a hydroxyl group to avatrombopag may alter its chemical properties and potentially enhance its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-avatrombopag typically involves the modification of avatrombopag through hydroxylation. The preparation of avatrombopag itself starts with 6-amino-5-chloro-3-picolinic acid as the initial raw material. The process involves amidation and cyclization reactions to obtain the target product . The hydroxylation step can be achieved using various oxidizing agents under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound would follow a similar route as avatrombopag, with additional steps for hydroxylation. The process must ensure high yield and purity, and it should be economically viable and environmentally friendly. The use of readily available raw materials and efficient reaction conditions is crucial for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-avatrombopag can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to the parent compound.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for synthesizing other compounds or as a reagent in organic synthesis.
Biology: The compound may be studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: As a derivative of avatrombopag, it may have applications in treating thrombocytopenia or other platelet-related disorders.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
3-Hydroxy-avatrombopag, like avatrombopag, is expected to act as a thrombopoietin receptor agonist. It stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to increased platelet production . The hydroxyl group may enhance its binding affinity or alter its pharmacokinetics, potentially improving its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eltrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Romiplostim: A peptide-based thrombopoietin receptor agonist administered via injection.
Hetrombopag: A newer thrombopoietin receptor agonist with similar applications.
Uniqueness
3-Hydroxy-avatrombopag is unique due to the presence of the hydroxyl group, which may enhance its biological activity and alter its pharmacokinetic profile. This modification can potentially lead to improved therapeutic outcomes compared to other thrombopoietin receptor agonists .
Propriétés
Numéro CAS |
1290121-42-4 |
|---|---|
Formule moléculaire |
C29H35ClN6O4S2 |
Poids moléculaire |
631.2 g/mol |
Nom IUPAC |
1-[5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]-3-hydroxypyridin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C29H35ClN6O4S2/c30-20-15-23(41-17-20)24-27(36-12-10-34(11-13-36)21-4-2-1-3-5-21)42-29(32-24)33-26(38)19-14-22(37)25(31-16-19)35-8-6-18(7-9-35)28(39)40/h14-18,21,37H,1-13H2,(H,39,40)(H,32,33,38) |
Clé InChI |
LIPXETALUMGQRA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)O)C6=CC(=CS6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



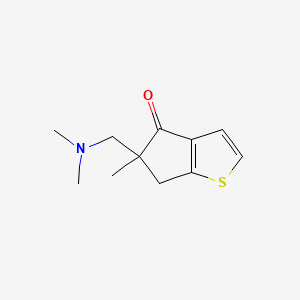
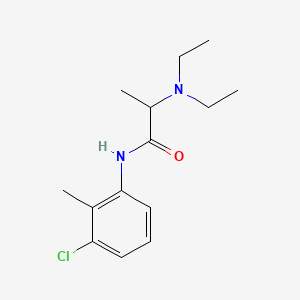
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)




